molecular formula C31H38O7 B12463794 Euphorbia factor L3

Euphorbia factor L3

Cat. No.: B12463794
M. Wt: 522.6 g/mol
InChI Key: JPYYWXPAHJBKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphorbia factor L3: is a lathyrane diterpenoid compound isolated from the seeds of the plant Euphorbia lathyris. This compound has garnered significant interest due to its potent biological activities, particularly its anticancer properties. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Euphorbia factor L3 is typically isolated from the seeds of Euphorbia lathyris through a series of chromatographic techniques. The process involves the extraction of the seeds using solvents such as ethyl acetate, followed by purification using high-performance liquid chromatography (HPLC). The structure of this compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Euphorbia factor L3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Scientific Research Applications

Euphorbia factor L3 has a wide range of scientific research applications:

Mechanism of Action

Euphorbia factor L3 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound targets the mitochondrial pathway, leading to the loss of mitochondrial membrane potential and the release of cytochrome c. This cascade of events activates caspases, which are proteases that play a crucial role in the execution of apoptosis . Additionally, this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation and cell survival .

Comparison with Similar Compounds

Euphorbia factor L3 is part of a group of compounds known as lathyrane diterpenoids. Similar compounds include:

Compared to these compounds, this compound is unique due to its potent anticancer activity and its ability to induce apoptosis through the mitochondrial pathway. While other lathyrane diterpenoids also exhibit biological activities, this compound stands out for its specific molecular targets and pathways involved in its mechanism of action .

Properties

IUPAC Name

(1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYYWXPAHJBKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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